molecular formula C7H3N3S B1626434 Benzo[c][1,2,5]thiadiazole-4-carbonitrile CAS No. 54554-45-9

Benzo[c][1,2,5]thiadiazole-4-carbonitrile

Cat. No.: B1626434
CAS No.: 54554-45-9
M. Wt: 161.19 g/mol
InChI Key: IYIREDJNNOUDAP-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole-4-carbonitrile is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Benzo[c][1,2,5]thiadiazole-4-carbonitrile involves the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents. The best yield is achieved by heating with zinc cyanide in N-methyl-2-pyrrolidone at 120°C in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the cyano group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Cyanation: Zinc cyanide in N-methyl-2-pyrrolidone at elevated temperatures.

    Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation reactions typically yield cyano-substituted derivatives .

Mechanism of Action

The mechanism by which Benzo[c][1,2,5]thiadiazole-4-carbonitrile exerts its effects involves its interaction with molecular targets through its electron-rich thiadiazole ring and electron-withdrawing cyano group. These interactions can modulate electronic properties, making it useful in various applications such as organic electronics and photovoltaics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific electronic configuration, which provides distinct advantages in applications such as organic electronics and photovoltaics. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2,1,3-benzothiadiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIREDJNNOUDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480014
Record name AGN-PC-0NI1SE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54554-45-9
Record name AGN-PC-0NI1SE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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